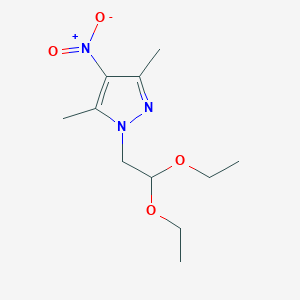

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Description

1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 1171000-90-0) is a pyrazole derivative characterized by a diethoxyethyl substituent at the 1-position, methyl groups at the 3- and 5-positions, and a nitro group at the 4-position. Its molecular formula is C₁₁H₁₉N₃O₄, with a molecular weight of 257.29 g/mol .

Propriétés

IUPAC Name |

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-5-17-10(18-6-2)7-13-9(4)11(14(15)16)8(3)12-13/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKIAGWLVUVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=C(C(=N1)C)[N+](=O)[O-])C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration of 3,5-Dimethyl-1H-pyrazole at the 4-Position

The classical nitration of 3,5-dimethyl-1H-pyrazole is the foundational step to introduce the nitro group at the 4-position, yielding 3,5-dimethyl-4-nitro-1H-pyrazole. This step is typically performed under controlled acidic conditions to avoid over-nitration or ring degradation.

- Reagents and Conditions: Mixed acid nitration using concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) in a 1:2 ratio at low temperature (0°C) to control reaction rate and selectivity.

- Outcome: Formation of the 4-nitro derivative with high regioselectivity and yield.

This nitration step is well-documented in the synthesis of highly nitrated pyrazoles and related energetic materials, where the nitro group significantly influences the compound's physicochemical properties.

Alkylation with 2,2-Diethoxyethyl Group

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 3,5-Dimethyl-1H-pyrazole | H2SO4/HNO3 (1:2), 0°C | 3,5-Dimethyl-4-nitro-1H-pyrazole | Selective nitration at 4-position |

| 2 | 3,5-Dimethyl-4-nitro-1H-pyrazole | Bromoacetaldehyde diethyl acetal, K2CO3, DMF, RT | 1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole | N-alkylation at N-1 with acetal protecting group |

| Alt. | Hydrazine acetaldehyde diethyl acetal + ethyl (ethoxymethylene) cyanoacetate | Dry toluene, 80°C | 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole | Precursor for nitration |

| 3 | 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole | Nitration reagents (HNO3/H2SO4) | Target nitro-pyrazole | Nitration at 4-position |

Research Findings and Considerations

- The nitration step must be carefully controlled to avoid over-nitration or decomposition of the pyrazole ring.

- Alkylation with bromoacetaldehyde diethyl acetal is efficient and preserves the aldehyde functionality as an acetal, which can be hydrolyzed later if needed.

- The stability of intermediates such as 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole is crucial for successful nitration.

- Crystallographic studies of related nitro-pyrazoles show that the nitro group at the 4-position significantly affects molecular packing and stability, which is important for energetic material applications.

- Alternative synthetic routes via hydrazine derivatives provide flexibility in functional group introduction but may require additional purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the diethoxyethyl group with a methoxy group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.

Major Products Formed

Reduction: 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-amino-1H-pyrazole.

Oxidation: this compound derivatives with oxidized methyl groups.

Substitution: 1-(2-methoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Applications De Recherche Scientifique

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making it of interest in biochemical studies.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the diethoxyethyl group can influence the compound’s solubility and membrane permeability. The overall effect is determined by the compound’s ability to bind to its target and induce conformational changes or inhibit enzymatic activity.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison

- Electronic Effects : The nitro group at the 4-position in the target compound and compound 5b creates an electron-deficient pyrazole ring, enhancing electrophilic substitution reactivity. In contrast, the boronate group in the dimethoxyethyl derivative enables participation in Suzuki-Miyaura cross-couplings.

Table 2: Functional Comparison

- Biological Activity : Compound 5b demonstrates selective GLUT1 inhibition due to the fluorophenyl group’s aromatic interactions, a feature absent in the target compound.

- Synthetic Utility : The boronate-containing analog is tailored for catalytic cross-couplings, while the 4-iodo derivative serves as a substrate for metal-catalyzed substitutions.

Activité Biologique

1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with diethoxyethylamine under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anti-inflammatory Activity

Research indicates that various pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays demonstrated that the compound significantly reduces prostaglandin E2 (PGE2) levels in macrophage cultures treated with lipopolysaccharide (LPS) .

Anticancer Properties

The pyrazole scaffold has been extensively studied for its anticancer potential. In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have revealed that derivatives of 3,5-dimethylpyrazoles can induce apoptosis and inhibit cell proliferation. The compound's ability to synergize with doxorubicin enhances its efficacy against resistant cancer cell lines .

Antimicrobial Activity

Antimicrobial assays have shown that this compound exhibits significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes leading to cell lysis . Comparative studies indicate that this compound outperforms some common antibiotics in inhibiting growth rates.

Case Studies

Several studies have highlighted the biological effects of pyrazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated anti-inflammatory effects in LPS-stimulated macrophages with a reduction in NO production by 50%. |

| Study B | Showed cytotoxicity against MCF-7 cells with an IC50 value of 15 µM when combined with doxorubicin. |

| Study C | Reported antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 pathways, the compound reduces inflammatory mediators.

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Membrane Disruption : Antimicrobial effects are attributed to alterations in membrane integrity, leading to cytoplasmic leakage.

Q & A

Q. What are the optimized synthetic routes for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with a diethoxyethyl group. A general procedure (derived from analogous compounds) includes:

- Step 1: Reacting 3,5-dimethyl-4-nitro-1H-pyrazole with 2-bromo-1,1-diethoxyethane under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps reduce side reactions |

| Solvent | DMF or DMSO | Enhances nucleophilicity |

| Base | K₂CO₃ (anhydrous) | Avoids hydrolysis of diethoxyethyl group |

| Reaction Time | 12–24 hours | Ensures complete alkylation |

Yield improvements (70–85%) are achieved by excluding moisture and using inert atmospheres (N₂/Ar) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for diethoxyethyl protons (δ 3.5–4.0 ppm, quartet) and pyrazole methyl groups (δ 2.1–2.3 ppm, singlet) .

- ¹³C NMR: Nitro group resonance at δ 140–150 ppm; diethoxyethyl carbons at δ 60–65 ppm.

- X-ray Crystallography:

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution or reduction reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the pyrazole C-4 position. Example reactions:

- Reduction: Catalytic hydrogenation (H₂/Pd-C in ethanol) converts the nitro group to an amine, altering biological activity .

- Electrophilic Substitution: Nitration or halogenation occurs at C-4, but steric hindrance from the diethoxyethyl group may suppress reactivity.

Mechanistic Insight: - Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict charge distribution and reactive sites. Experimental validation via kinetic studies (monitoring by HPLC) is recommended .

Q. What computational strategies can predict the compound’s binding affinity for biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Use crystal structures of target proteins (e.g., cytochrome P450 or kinases) from the PDB.

- Parameterize the compound’s partial charges via AM1-BCC in Open Babel.

- Molecular Dynamics (MD) Simulations (GROMACS):

- Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2.0 Å).

- Validation: Compare with experimental binding assays (SPR or ITC) for nitro-pyrazole analogs .

Q. How can the diethoxyethyl group’s stability under acidic or basic conditions be evaluated for drug delivery applications?

Methodological Answer:

- Hydrolysis Studies:

- Acidic Conditions: Treat with HCl (1M, 37°C). Monitor diethoxyethyl cleavage via LC-MS (expected hydrolysis to carboxylate).

- Basic Conditions: Use NaOH (0.1M, 25°C). Stability assessed by ¹H NMR (disappearance of ethoxy signals).

- Kinetic Analysis:

- Pseudo-first-order rate constants (k) derived from time-resolved NMR or UV-Vis spectroscopy.

Q. What strategies resolve contradictions in reported spectroscopic data for similar pyrazole derivatives?

Methodological Answer:

- Comparative Analysis:

- Compile literature data (e.g., from PubChem or CCDC) for analogous compounds.

- Identify solvent- or instrument-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃ in NMR).

- Advanced Techniques:

- 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- High-resolution mass spectrometry (HRMS) for unambiguous molecular formula confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.